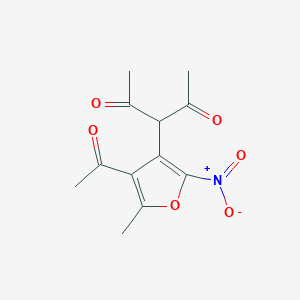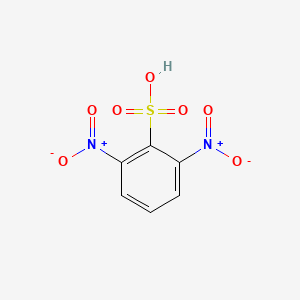
2,6-Dinitrobenzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dinitrobenzene-1-sulfonic acid: is an aromatic compound characterized by the presence of two nitro groups (-NO₂) and a sulfonic acid group (-SO₃H) attached to a benzene ring. This compound is known for its strong electron-withdrawing properties due to the nitro groups, which significantly influence its chemical reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitrobenzene-1-sulfonic acid typically involves the nitration of benzene derivatives. The process can be summarized as follows:
Nitration: Benzene is first nitrated using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce nitro groups at the desired positions.
Sulfonation: The nitrated benzene is then subjected to sulfonation using fuming sulfuric acid (oleum) to introduce the sulfonic acid group.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro groups in 2,6-Dinitrobenzene-1-sulfonic acid can be reduced to amino groups (-NH₂) using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups. Common nucleophiles include hydroxide ions (OH⁻) and amines (NH₂R).
Common Reagents and Conditions:
Reducing Agents: Iron and hydrochloric acid, catalytic hydrogenation.
Nucleophiles: Hydroxide ions, amines.
Major Products:
Reduction Products: 2,6-Diaminobenzene-1-sulfonic acid.
Substitution Products: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dinitrobenzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in biochemical assays and as a reagent for detecting specific biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the manufacture of specialty chemicals, including catalysts and stabilizers.
Mechanism of Action
The mechanism of action of 2,6-Dinitrobenzene-1-sulfonic acid is primarily influenced by its electron-withdrawing nitro groups. These groups enhance the compound’s reactivity towards nucleophiles and reducing agents. The sulfonic acid group increases the compound’s solubility in water, facilitating its use in various aqueous reactions.
Comparison with Similar Compounds
- 2,4-Dinitrobenzene-1-sulfonic acid
- 2,5-Dinitrobenzene-1-sulfonic acid
- 3,5-Dinitrobenzene-1-sulfonic acid
Comparison:
- Reactivity: The position of the nitro groups significantly affects the reactivity of these compounds. For example, 2,6-Dinitrobenzene-1-sulfonic acid has different reactivity compared to 2,4-Dinitrobenzene-1-sulfonic acid due to the electronic effects of the substituents.
- Applications: While all these compounds are used in similar applications, the specific position of the nitro groups can influence their suitability for certain reactions and processes.
This compound stands out due to its unique combination of nitro and sulfonic acid groups, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
54730-01-7 |
|---|---|
Molecular Formula |
C6H4N2O7S |
Molecular Weight |
248.17 g/mol |
IUPAC Name |
2,6-dinitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H4N2O7S/c9-7(10)4-2-1-3-5(8(11)12)6(4)16(13,14)15/h1-3H,(H,13,14,15) |
InChI Key |
JIBYVYTYCPNJJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


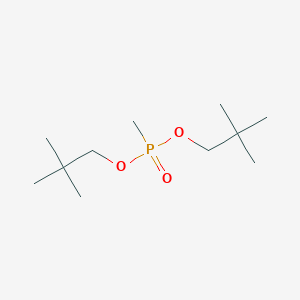
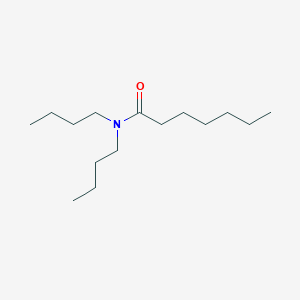
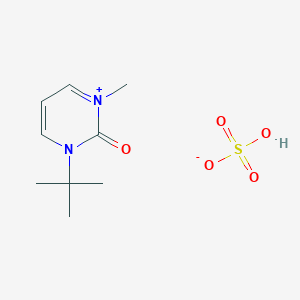
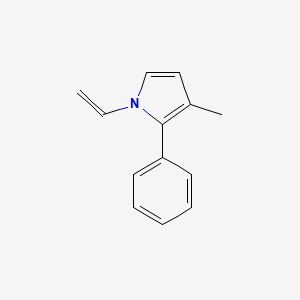
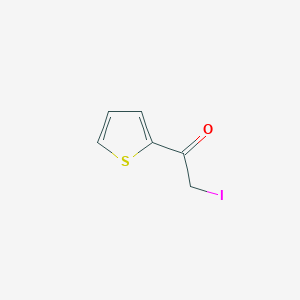

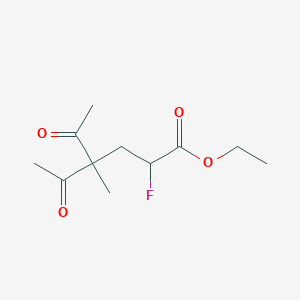
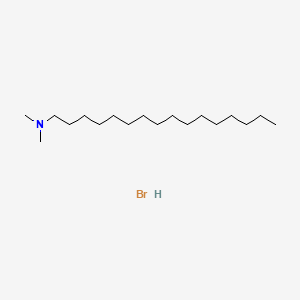

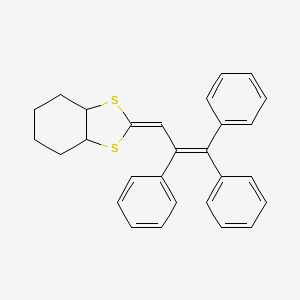

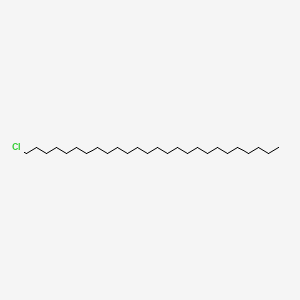
![[Phosphorothioyltri(ethane-2,1-diyl)]tris[diphenyl(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14629924.png)
